molecular formula C11H8N2O B11907960 7-Methoxyisoquinoline-6-carbonitrile

7-Methoxyisoquinoline-6-carbonitrile

Cat. No.: B11907960
M. Wt: 184.19 g/mol
InChI Key: YMXODVXRJQQEAL-UHFFFAOYSA-N
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Description

7-Methoxyisoquinoline-6-carbonitrile (C₁₁H₈N₂O, MW 184.19 g/mol) is a heterocyclic aromatic compound featuring a methoxy group at position 7 and a carbonitrile substituent at position 6 of the isoquinoline backbone. It serves as a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors such as Bosutinib (SKI-606), an FDA-approved drug for chronic myeloid leukemia . Its synthesis involves copper(I) cyanide-mediated cyanation of precursor molecules under high-temperature conditions (120°C) in dimethyl sulfoxide (DMSO) . Key spectral data include distinct ¹H NMR signals at δ 9.15 (s, 1H) and 8.45 (d, 1H), confirming its aromatic and substitution patterns .

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

7-methoxyisoquinoline-6-carbonitrile

InChI

InChI=1S/C11H8N2O/c1-14-11-5-10-7-13-3-2-8(10)4-9(11)6-12/h2-5,7H,1H3

InChI Key

YMXODVXRJQQEAL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN=CC2=C1)C#N

Origin of Product

United States

Preparation Methods

Cyclization of 5-Methoxybenzofuroxan

Benzofuroxan derivatives substituted with methoxy groups undergo cyclization with benzoylacetonitrile in chloroform under basic conditions (triethylamine, 25–40°C). This selectively yields 7-methoxy-substituted isoquinoline-1,4-dioxides. Subsequent deoxygenation using phosphorus oxychloride (POCl₃) at 90–110°C removes the dioxide moiety, forming the isoquinoline core.

Key Reaction Conditions

  • Benzofuroxan : 5-Methoxy-6-nitrobenzofuroxan

  • Solvent : Chloroform

  • Base : Triethylamine (3 equiv)

  • Temperature : 40°C, 12 h

  • Yield : 68–72%

Cyanation via Rosenmund-von Braun Reaction

The nitrile group at position 6 is introduced via Rosenmund-von Braun conditions. Copper(I) cyanide (CuCN, 2.5 equiv) reacts with 7-methoxy-6-bromoisoquinoline in dimethylformamide (DMF) at 150°C for 24 h.

Optimized Parameters

  • Substrate : 7-Methoxy-6-bromoisoquinoline

  • Catalyst : None (thermal conditions)

  • Solvent : DMF

  • Yield : 65%

Nucleophilic Methoxylation and Cyanation

This two-step approach involves introducing methoxy and cyano groups sequentially.

Methoxylation of Halogenated Precursors

6-Bromo-7-hydroxyisoquinoline is treated with methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone at 60°C, achieving 89% conversion to 6-bromo-7-methoxyisoquinoline.

Critical Parameters

  • Base : K₂CO₃ (2.5 equiv)

  • Alkylating Agent : MeI (1.2 equiv)

  • Reaction Time : 8 h

Palladium-Catalyzed Cyanation

The bromine atom at position 6 is replaced with a cyano group using zinc cyanide (Zn(CN)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in DMF at 100°C.

Representative Protocol

  • Substrate : 6-Bromo-7-methoxyisoquinoline (1 equiv)

  • Catalyst : Pd(PPh₃)₄ (0.1 equiv)

  • Cyanide Source : Zn(CN)₂ (1.5 equiv)

  • Solvent : DMF

  • Temperature : 100°C, 16 h

  • Yield : 78%

Metal-Catalyzed Cross-Coupling Strategies

Transition-metal catalysis enables regioselective functionalization.

Alternative Routes: Knoevenagel Condensation

A less common method involves Knoevenagel condensation of 3-methoxy-4-nitrobenzaldehyde with malononitrile, followed by cyclization.

Procedure

  • Condensation : 3-Methoxy-4-nitrobenzaldehyde + malononitrile → β-Nitrostyrene derivative (pyridine, piperidine, 80°C, 6 h).

  • Cyclization : Treatment with ammonium acetate in acetic acid (120°C, 12 h) forms the isoquinoline core.

Yield : 54% (over two steps)

Comparative Analysis of Methods

MethodKey StepYield (%)Temperature (°C)Catalysts
Beirut ReactionCyclization68–7240None
Rosenmund-von BraunCyanation65150None (thermal)
Pd-Catalyzed CyanationCross-coupling78100Pd(PPh₃)₄
Suzuki-MiyauraMethoxylation82110Pd(OAc)₂, SPhos
KnoevenagelCondensation/Cyclization54120Piperidine

Mechanistic Insights

  • Beirut Reaction : Proceeds via [4+2] cycloaddition between benzofuroxan and enolate intermediates, followed by rearomatization.

  • Palladium Catalysis : Oxidative addition of Pd⁰ to C–Br bonds, transmetallation with Zn(CN)₂, and reductive elimination yield the nitrile.

  • Nucleophilic Substitution : Methoxy group introduction occurs via SNAr mechanism, favored by electron-withdrawing cyano groups.

Challenges and Optimization

  • Regioselectivity : Competing reactions at positions 5 and 7 are mitigated using electron-deficient benzofuroxans.

  • Cyanide Toxicity : Zn(CN)₂ requires careful handling; alternative reagents like K₄[Fe(CN)₆] are less efficient.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc) is essential due to polar byproducts .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyisoquinoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride or organolithium compounds facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline-6-carboxylic acid derivatives, while reduction can produce 7-methoxyisoquinoline-6-amine .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
7-Methoxyisoquinoline-6-carbonitrile serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structural features allow for the modification and development of novel compounds with desired properties, making it valuable in organic synthesis.

Material Science
In material science, this compound is utilized in the synthesis of materials that exhibit unique electronic or optical properties. These materials have potential applications in sensors and other electronic devices, contributing to advancements in technology.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activities. Preliminary studies suggest its effectiveness against various bacterial strains, positioning it as a candidate for developing new antimicrobial agents.

Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation in cancer cell lines, particularly breast cancer cells (MCF-7). This suggests its potential utility as a therapeutic agent against certain cancers .

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. It has been noted for its role as an inhibitor of interleukin receptor-associated kinase 4 (IRAK4), which is significant in inflammatory signaling pathways. This inhibition may lead to reduced inflammation and offer therapeutic benefits in autoimmune diseases and cancers .

Pharmaceutical Development

Drug Discovery
In medicinal chemistry, this compound is being explored for its potential to develop new pharmaceuticals targeting specific enzymes or receptors. Its structural characteristics make it an attractive candidate for further investigation in drug discovery programs aimed at treating inflammatory conditions and various cancers .

Case Study 1: Antitumor Activity

Case Study 2: IRAK4 Inhibition

A detailed investigation into the inhibition of IRAK4 revealed that this compound effectively reduced levels of inflammatory cytokines in vitro. This finding underscores its potential application in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
This compoundMethoxy group instead of hydroxylPotential antitumor properties
1-Chloro-7-methoxyisoquinoline-6-carbonitrileChlorine substituentNotable IRAK4 inhibition
7-Chloro-4-hydroxyquinoline-3-carbonitrileHydroxy and carbonitrile groupsExhibits antibacterial activity

This table illustrates how structural variations among isoquinoline derivatives can influence their biological activities and therapeutic potentials.

Mechanism of Action

The mechanism of action of 7-Methoxyisoquinoline-6-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

6-Methoxyisoquinoline-1-carbonitrile
  • Structure : Methoxy at position 6, carbonitrile at position 1.
  • Properties : Soluble in organic solvents, stable at room temperature.
  • Applications : Research tool in medicinal chemistry (e.g., kinase inhibition studies) .
3-Methylisoquinoline-6-carbonitrile
  • Structure : Methyl at position 3, carbonitrile at position 4.
  • Similarity: Structural similarity score of 0.92 to 7-Methoxyisoquinoline-6-carbonitrile .
  • Impact : Methyl substitution enhances lipophilicity but may reduce hydrogen-bonding capacity in drug-receptor interactions.

Halogen-Substituted Analogs

4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile
  • Structure: Chloro (C4), fluoro (C7), methoxy (C6), and carbonitrile (C3) on a quinoline scaffold.
  • Applications : Intermediate in tyrosine kinase inhibitor synthesis (e.g., Bosutinib analogs) .
  • Safety : Requires stringent handling due to reactive halogen substituents .
4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile
  • Structure : Ethoxy (C7), nitro (C6), chloro (C4), and carbonitrile (C3).
  • Properties : Molecular formula C₁₂H₈ClN₃O₃; nitro group introduces strong electron-withdrawing effects, enhancing electrophilicity .

Bioactive Derivatives

7-Methoxy-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarbonitrile
  • Structure: Nitro (C6), methoxy (C7), and keto group (C4) on a dihydroquinoline core.
  • Applications : Key intermediate in epidermal growth factor receptor (EGFR) inhibitors .

Data Tables: Structural and Functional Comparisons

Table 1: Structural Features and Physical Properties

Compound Name Molecular Formula Substituents (Positions) Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm)
This compound C₁₁H₈N₂O OCH₃ (7), CN (6) Not reported 9.15 (s), 8.45 (d)
6-Methoxyisoquinoline-1-carbonitrile C₁₁H₈N₂O OCH₃ (6), CN (1) Not reported Not available
4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile C₁₂H₈ClN₃O₃ Cl (4), OCH₂CH₃ (7), NO₂ (6), CN (3) Not reported Not available

Table 2: Pharmacological Relevance

Compound Name Therapeutic Target Key Application
This compound IRAK4, Bcr-Abl kinases Bosutinib synthesis
4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile EGFR, PDGFR Anticancer drug development
7-Methoxy-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarbonitrile EGFR Kinase inhibitor optimization

Key Findings and Insights

  • Substituent Effects: Electron-withdrawing groups (e.g., CN, NO₂) enhance electrophilicity, improving binding to kinase ATP pockets. Methoxy groups contribute to solubility and metabolic stability .
  • Positional Isomerism: Carbonitrile placement significantly impacts bioactivity; the 6-position in this compound optimizes steric and electronic interactions in kinase binding .
  • Safety Considerations: Halogenated analogs (e.g., 4-chloro derivatives) require careful handling due to reactive intermediates, as noted in safety data sheets .

Biological Activity

7-Methoxyisoquinoline-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a methoxy group at the 7-position and a cyano group at the 6-position of the isoquinoline ring. This structural configuration is critical for its biological activity.

PropertyDescription
Molecular FormulaC_{10}H_{8}N_{2}O
Molecular Weight172.18 g/mol
Functional GroupsMethoxy (-OCH_{3}), Cyano (-C≡N)
Structural ClassIsoquinoline Derivative

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including melanoma, ovarian cancer, and leukemia.

  • Mechanism of Action : The compound appears to exert its anticancer effects by modulating signal transduction pathways and inhibiting specific enzymes involved in cancer cell proliferation. It may also induce apoptosis in cancer cells through oxidative stress mechanisms .
  • Case Study : In a study evaluating the compound's efficacy against multiple human tumor cell lines, it was reported that this compound exhibited a mean GI50 (the concentration that inhibits cell growth by 50%) in the low micromolar range. Notably, it showed greater potency compared to traditional chemotherapeutics in multidrug-resistant (MDR) cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains.

  • Mechanism of Action : The antimicrobial effects are thought to arise from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Summary of Key Studies

  • Anticancer Efficacy :
    • Cell Lines Tested : Melanoma, Ovarian Cancer, Leukemia
    • Mean GI50 Values :
      • Melanoma: 2.52 μM
      • Ovarian Cancer: 0.91 μM
      • Leukemia: 535 nM .
  • Antimicrobial Efficacy :
    • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
    • Minimum Inhibitory Concentration (MIC) : Results indicated effective inhibition at concentrations ranging from 10-50 μg/mL depending on the strain.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Signal Transduction Modulation : It alters signaling pathways that regulate cell proliferation and apoptosis.
  • Redox Cycling : The compound can undergo redox cycling, leading to increased oxidative stress in target cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Methoxyisoquinoline-6-carbonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A typical synthesis involves cyclization of substituted benzylamine precursors under acidic conditions. For example, a reported method uses dioxane and 6N HCl to cyclize sulfonamide intermediates . Optimization may include varying catalysts (e.g., Lewis acids), reaction temperatures (80–120°C), and solvent systems (e.g., toluene/ethanol mixtures). Monitoring reaction progress via TLC or HPLC is critical to identify byproducts and adjust conditions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the methoxy group (δ ~3.8–4.0 ppm for 1^1H) and nitrile carbon (δ ~115–120 ppm for 13^13C). Coupling patterns in aromatic regions help verify substitution patterns .
  • IR : A sharp peak near 2220 cm1^{-1} confirms the nitrile group.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ for C12_{12}H9_9N2_2O2_2).

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For polar byproducts, reverse-phase HPLC with acetonitrile/water may improve resolution. Recrystallization from ethanol or DCM/hexane mixtures can enhance purity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density to identify reactive sites. For instance, the methoxy group’s electron-donating effect may direct nucleophilic attack to the 6-position nitrile. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using COSMO-RS .

Q. What strategies resolve contradictions in reported biological activity data for 7-Methoxyisoquinoline derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Orthogonal assays (e.g., enzymatic vs. cell-based) and dose-response curves (IC50_{50} values) should be compared. Meta-analysis of published data using tools like PRISMA can identify confounding factors (e.g., solvent DMSO’s cytotoxicity at >0.1% v/v) .

Q. How does the methoxy substituent influence the photostability of this compound under UV-Vis irradiation?

  • Methodological Answer : Conduct accelerated stability studies in UV chambers (e.g., 254 nm, 25°C). Compare degradation rates with non-methoxy analogs via HPLC. Electron-donating methoxy groups may reduce photooxidation by stabilizing excited states. LC-MS can identify degradation products (e.g., quinone formation) .

Methodological Challenges and Solutions

Q. What are the limitations of using this compound in kinetic studies of enzyme inhibition, and how can they be mitigated?

  • Methodological Answer : The compound’s low solubility in aqueous buffers may limit bioavailability. Use co-solvents (e.g., <5% DMSO) or formulate as nanoparticles. Surface Plasmon Resonance (SPR) can measure binding kinetics at low concentrations (nM range) to avoid solubility artifacts .

Q. How can isotopic labeling (e.g., 13^{13}C, 15^{15}N) enhance mechanistic studies of this compound in metabolic pathways?

  • Methodological Answer : Synthesize 13^{13}C-labeled nitrile groups via K13^{13}CN in substitution reactions. Use 15^{15}N NMR or mass spectrometry to track incorporation into metabolites (e.g., liver microsome assays). Labeling clarifies metabolic activation pathways and identifies reactive intermediates .

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